(R)-2-Methylpiperidine

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

(R)-2-Methylpiperidine (CAS 1722-95-8) is a chiral, non-aromatic heterocyclic amine with a molecular formula of C6H13N and a molecular weight of 99.17 g/mol. It is a colorless to yellow liquid at room temperature with a boiling point of 118.8 °C, a melting point of 118-121 °C, a flash point of approximately 8 °C, and a density of 0.81 g/cm³ at 20 °C.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
CAS No. 1722-95-8
Cat. No. B156881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methylpiperidine
CAS1722-95-8
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESCC1CCCCN1
InChIInChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1
InChIKeyNNWUEBIEOFQMSS-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (R)-2-Methylpiperidine (CAS 1722-95-8) for Stereospecific Applications: A Baseline Overview


(R)-2-Methylpiperidine (CAS 1722-95-8) is a chiral, non-aromatic heterocyclic amine with a molecular formula of C6H13N and a molecular weight of 99.17 g/mol . It is a colorless to yellow liquid at room temperature with a boiling point of 118.8 °C, a melting point of 118-121 °C, a flash point of approximately 8 °C, and a density of 0.81 g/cm³ at 20 °C [1]. The compound is characterized by a single stereocenter at the 2-position of the piperidine ring, which exists in the (R)-configuration. This specific stereochemistry fundamentally dictates its behavior in chiral environments, making it a distinct entity from its (S)-enantiomer (CAS 3197-42-0) and the racemic mixture (2-methylpiperidine, CAS 109-05-7) . Its applications are primarily as a chiral building block in asymmetric synthesis for pharmaceuticals and agrochemicals, where enantioselectivity is critical .

Why Generic 2-Methylpiperidine Cannot Substitute for (R)-2-Methylpiperidine in Chiral Synthesis and Receptor Studies


Substituting (R)-2-methylpiperidine with its racemate or the (S)-enantiomer is scientifically invalid in applications requiring stereochemical control or for studying stereospecific biological interactions. The racemic mixture (CAS 109-05-7) contains equal amounts of (R)- and (S)-enantiomers, which halves the effective concentration of the desired stereoisomer and introduces a confounding variable that can lead to misinterpretation of structure-activity relationships [1]. In receptor binding studies, different enantiomers can exhibit distinct affinities and even opposing functional activities. For example, the (R)- and (S)-enantiomers of 2-methylpiperidine have been used to prepare stereoisomers of CXCR4 inhibitors, which showed different potencies [2]. The use of a single, defined enantiomer is therefore a non-negotiable requirement for generating reproducible and meaningful data in these fields. The evidence below quantifies the specific performance differences that justify the procurement of the pure (R)-enantiomer over its alternatives.

(R)-2-Methylpiperidine Procurement Guide: Quantitative Performance Data Against Key Comparators


Enantiomeric Purity: (R)-2-Methylpiperidine as a High-Purity Chiral Building Block

(R)-2-Methylpiperidine can be reliably obtained in high enantiomeric purity (>98% ee) from the resolution of racemic 2-methylpiperidine using a practical method with D- and L-tartaric acid [1]. This contrasts with the racemic mixture, which is a 1:1 mixture of (R)- and (S)-enantiomers and thus provides only half the effective concentration of the desired stereoisomer. The reported method also simplifies the isolation of the volatile, water-soluble free base compared to previous approaches [1].

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Nicotinic Receptor Ion Channel Affinity: Comparative Ki Values for Piperidine Derivatives

In a study of piperidine derivatives' interactions with the nicotinic receptor ion channel, racemic 2-methylpiperidine showed an affinity (Ki = 600 μM) for the [3H]perhydrohistrionicotoxin ([3H]H12-HTX) binding site [1]. While this affinity is low, it provides a critical baseline for understanding the stereochemical and positional requirements for activity. Notably, 2-methylpiperidine was more potent than either 3- or 4-methylpiperidine, but considerably less active than 2,6-dimethylpiperidine (Ki = 8.8 μM) [1].

Nicotinic Acetylcholine Receptors Ligand Binding Structure-Activity Relationship

Physical Properties: Boiling Point and Density of (R)-2-Methylpiperidine vs. Structural Isomers

(R)-2-Methylpiperidine exhibits distinct physicochemical properties that influence its handling and purification. Its boiling point (118.8 °C) is lower than that of 3-methylpiperidine (125-126 °C) and 4-methylpiperidine (122 °C), and significantly lower than 2,6-dimethylpiperidine (127-128 °C) . Its density (0.81 g/cm³) is also slightly lower than that of the racemic mixture (0.842 g/cm³) . These differences, though small, are relevant for distillation, solvent selection, and process optimization.

Physicochemical Properties Purification Process Chemistry

Stereospecific Precursor for CXCR4 Inhibitors with Differential Potency

(R)-2-Methylpiperidine serves as a critical stereochemical building block for the synthesis of noncyclam tetraamines, a class of CXCR4 inhibitors. In a study comparing the biological activity of these inhibitors, the isomer derived from (R)-2-methylpiperidine, designated 1(R,R), demonstrated the second highest potency (lower IC50) against the CXCR4 receptor among all stereoisomers tested, after the clinical prototype AMD3100 [1]. This highlights the direct impact of the (R)-stereochemistry on the final drug candidate's activity.

CXCR4 Antagonists Cancer Stem Cells Stereochemistry-Activity Relationship

Key Application Scenarios for (R)-2-Methylpiperidine (CAS 1722-95-8)


Asymmetric Synthesis of Chiral Amines and Alkaloids

(R)-2-Methylpiperidine, with its validated >98% enantiomeric excess [1], is a premier chiral building block for constructing complex, enantiomerically pure molecules. Its utility has been demonstrated in the synthesis of C2-symmetric piperidines like (+)-lupetidine and (+)-epidihydropinidine [1]. Its single stereocenter provides a reliable source of chirality that can be transferred to new stereocenters in the final product, making it indispensable for synthesizing natural products and pharmaceuticals where stereochemistry dictates biological activity [2].

Structure-Activity Relationship (SAR) Studies on Nicotinic Receptors

While racemic 2-methylpiperidine itself has low affinity for the nicotinic ion channel (Ki = 600 μM) [3], this data point is foundational for SAR studies. The (R)-enantiomer can be used as a scaffold to synthesize and test a library of derivatives, with the goal of enhancing potency and selectivity for specific nicotinic receptor subtypes. Its activity, when compared to inactive isomers like 3- and 4-methylpiperidine and the more active 2,6-dimethylpiperidine (Ki = 8.8 μM), provides a clear roadmap for which positions on the piperidine ring are critical for modulating receptor activity [3].

Development of CXCR4-Targeting Therapeutics

(R)-2-Methylpiperidine is a key stereochemical precursor for synthesizing noncyclam tetraamine CXCR4 inhibitors, a class of compounds being explored for their ability to target glioma-initiating cells (GICs) and mobilize hematopoietic stem cells [4]. The (R,R)-stereoisomer derived from (R)-2-methylpiperidine was shown to be the most potent of the noncyclam series in inhibiting CXCR4 [4]. This stereospecificity is critical; using the racemic or (S)-enantiomer would lead to a mixture of stereoisomers with lower overall potency and potentially different biological profiles, hindering drug development efforts [4].

Synthesis of Enantiomerically Pure Pharmaceuticals

The (R)-enantiomer is preferred over the racemate for its higher pharmacological relevance in receptor-targeting applications [2]. It has been used as a key building block for synthesizing enantiomerically pure analogues of alkaloids like cryptopleurine and julandine, where the correct stereochemistry is crucial for biological activity [5]. The high cost and complexity of separating enantiomers at a later stage make procuring the pure (R)-2-methylpiperidine a more efficient and economically sound strategy for medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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